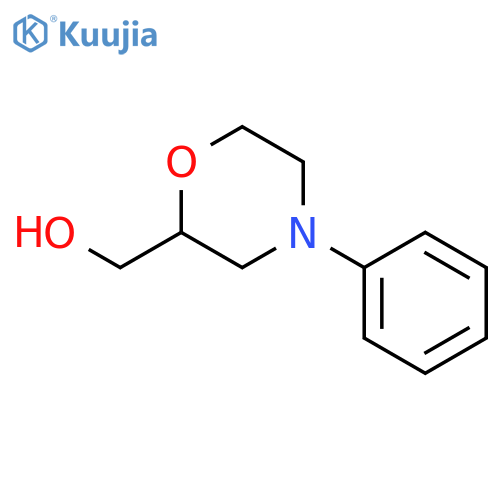Cas no 67592-62-5 ((4-phenylmorpholin-2-yl)methanol)

67592-62-5 structure
商品名:(4-phenylmorpholin-2-yl)methanol
CAS番号:67592-62-5
MF:C11H15NO2
メガワット:193.242303133011
MDL:MFCD29041201
CID:3260665
PubChem ID:12299403
(4-phenylmorpholin-2-yl)methanol 化学的及び物理的性質
名前と識別子
-
- 2-MORPHOLINEMETHANOL, 4-PHENYL-
- (4-phenylmorpholin-2-yl)methanol
- AKOS027196663
- EN300-245070
- 67592-62-5
- 958-263-0
- SCA59262
- Z1896527448
-
- MDL: MFCD29041201
- インチ: InChI=1S/C11H15NO2/c13-9-11-8-12(6-7-14-11)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2
- InChIKey: YZPJSGVWPOVBJV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 193.110278721Da
- どういたいしつりょう: 193.110278721Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 32.7Ų
(4-phenylmorpholin-2-yl)methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-245070-10.0g |
(4-phenylmorpholin-2-yl)methanol |
67592-62-5 | 95% | 10.0g |
$4545.0 | 2024-06-19 | |
| Enamine | EN300-245070-0.25g |
(4-phenylmorpholin-2-yl)methanol |
67592-62-5 | 95% | 0.25g |
$524.0 | 2024-06-19 | |
| 1PlusChem | 1P01AV9P-500mg |
(4-phenylmorpholin-2-yl)methanol |
67592-62-5 | 95% | 500mg |
$1081.00 | 2024-04-22 | |
| 1PlusChem | 1P01AV9P-5g |
(4-phenylmorpholin-2-yl)methanol |
67592-62-5 | 95% | 5g |
$3851.00 | 2024-04-22 | |
| Aaron | AR01AVI1-50mg |
(4-phenylmorpholin-2-yl)methanol |
67592-62-5 | 95% | 50mg |
$362.00 | 2025-02-14 | |
| Aaron | AR01AVI1-10g |
(4-phenylmorpholin-2-yl)methanol |
67592-62-5 | 95% | 10g |
$6275.00 | 2023-12-15 | |
| Enamine | EN300-245070-1g |
(4-phenylmorpholin-2-yl)methanol |
67592-62-5 | 95% | 1g |
$1057.0 | 2023-09-15 | |
| 1PlusChem | 1P01AV9P-250mg |
(4-phenylmorpholin-2-yl)methanol |
67592-62-5 | 95% | 250mg |
$710.00 | 2024-04-22 | |
| Aaron | AR01AVI1-2.5g |
(4-phenylmorpholin-2-yl)methanol |
67592-62-5 | 95% | 2.5g |
$2873.00 | 2025-02-14 | |
| 1PlusChem | 1P01AV9P-50mg |
(4-phenylmorpholin-2-yl)methanol |
67592-62-5 | 95% | 50mg |
$354.00 | 2024-04-22 |
(4-phenylmorpholin-2-yl)methanol 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
67592-62-5 ((4-phenylmorpholin-2-yl)methanol) 関連製品
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 152840-81-8(Valine-1-13C (9CI))
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
